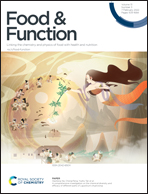Ginsenoside CK induces apoptosis of human cervical cancer HeLa cells by regulating autophagy and endoplasmic reticulum stress
Food & Function Pub Date: 2021-04-28 DOI: 10.1039/D1FO00348H
Abstract
Ginsenoside CK (GCK), as a metabolite of ginsenoside Rb1, has been studied for its anti-cancer activity. However, its in-depth anti-cancer mechanism on cervical cancer (CC) HeLa cells has not been fully elucidated. This study found that GCK inhibited the proliferation of CC HeLa cells and caused alteration in cell morphology with an IC50 of 45.95 μM. At the same time, GCK treatment blocked the cell cycle in the G0/G1 phase, elevated the reactive oxygen species (ROS) level, decreased mitochondrial membrane potential (Δψm), contributed to Ca2+ leakage, inhibited HeLa cell metastasis, and stimulated the key markers related to apoptosis, mitochondrial and endoplasmic reticulum pathways. GCK altered the regulation of the Caspase family, Bak/Bcl-xl and down-regulated the endoplasmic reticulum pathways (PERK and IRE1α). Starting from flow cytometry and the protein level, we found that autophagy inhibitors inhibited autophagy while promoting apoptosis, and apoptosis inhibitors reduced the rate of apoptosis while promoting autophagy, which proved that GCK can be used as a suitable novel natural product for CC treatment.

Recommended Literature
- [1] Sun exposure patterns of urban, suburban, and rural children: a dosimetry and diary study of 150 children†
- [2] A molecularly imprinted electrochemical enzymeless sensor based on functionalized gold nanoparticle decorated carbon nanotubes for methyl-parathion detection
- [3] Inside front cover
- [4] Color-tunable luminescent materials via a CB[8]-based supramolecular assembly strategy†
- [5] Electrochemical phenothiazination of naphthylamines and its application in photocatalysis†
- [6] Titles of chemical papers in British and foreign journals, published in the year 1851
- [7] Insight into lanthanides REVO4 (RE = Ce, Pr, Nd): a comparative study on RE-site variants in the electrochemical detection of metronidazole in environmental samples†
- [8] Pb7F12Cl2: a promising infrared nonlinear optical material with high laser damage threshold†
- [9] Evaluation of automated streamwater sampling during storm events for total mercury analysis
- [10] Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450

Journal Name:Food & Function
Research Products
-
2-Oxetanone, 3-ethyl-3-phenyl-
CAS no.: 19855-72-2









